molecular formula C17H20N4O2S B2651736 (E)-4-cyclopropyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 2034996-84-2

(E)-4-cyclopropyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2651736
CAS No.: 2034996-84-2
M. Wt: 344.43
InChI Key: TZZVAJFWKYWPSM-PKNBQFBNSA-N
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Description

The compound “(E)-4-cyclopropyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a pyrrolidine ring, and a 1,2,3-triazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the cyclopropyl group, and the formation of the 1,2,3-triazole ring . The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups allows for a variety of potential reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could influence its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of novel sulfone-linked bis heterocycles, including triazoles, which have been prepared from E-styrylsulfonylacetic acid methyl ester and tested for antimicrobial activity. For example, some compounds have shown pronounced antimicrobial activity, indicating their potential as therapeutic agents against microbial infections (Padmavathi et al., 2008). Additionally, 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing the versatility of these compounds in combating bacterial and fungal pathogens (Bayrak et al., 2009).

Anti-inflammatory and Anticancer Potential

Certain derivatives, such as thiazolo[3,2-b][1,2,4]triazole compounds bearing pyridin-3/4-yl moieties, have been synthesized and evaluated for their anti-inflammatory activity. These compounds have shown significant anti-inflammatory effects, highlighting their potential as novel therapeutic agents for inflammation-related disorders (Toma et al., 2017). Moreover, the synthesis of functionalized 1H-1,2,3-triazole tethered pyrazolo[3,4-b]pyridin-6(7H)-ones has been explored, with some compounds exhibiting antimicrobial and apoptosis-inducing activities, suggesting their potential application in anticancer therapies (Sindhu et al., 2016).

Catalysis and Synthetic Applications

Research into the catalytic applications of triazoles includes the development of nickel-catalyzed denitrogenative alkyne insertion reactions of N-sulfonyl-1,2,3-triazoles, leading to the synthesis of substituted pyrroles. This process demonstrates the utility of triazoles in facilitating the synthesis of complex organic molecules, underscoring their importance in synthetic organic chemistry (Miura et al., 2009).

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, such as in drug development, as well as investigations into its synthesis and properties .

Properties

IUPAC Name

4-cyclopropyl-1-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-24(23,11-9-14-4-2-1-3-5-14)20-10-8-16(12-20)21-13-17(18-19-21)15-6-7-15/h1-5,9,11,13,15-16H,6-8,10,12H2/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZVAJFWKYWPSM-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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